molecular formula C14H14FN B1308202 2-(4'-Fluorobiphenyl-4-yl)ethanamine CAS No. 910382-47-7

2-(4'-Fluorobiphenyl-4-yl)ethanamine

Cat. No.: B1308202
CAS No.: 910382-47-7
M. Wt: 215.27 g/mol
InChI Key: OJGNLHTXAISWRB-UHFFFAOYSA-N
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Description

2-(4’-Fluorobiphenyl-4-yl)ethanamine is a synthetic organic compound that features a biphenyl structure with a fluorine atom attached to one of the phenyl rings and an ethanamine group attached to the other

Scientific Research Applications

2-(4’-Fluorobiphenyl-4-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including its binding affinity to various receptors.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological conditions.

    Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4’-Fluorobiphenyl-4-yl)ethanamine typically involves the following steps:

    Formation of 4’-Fluorobiphenyl: This can be achieved through a Suzuki coupling reaction between 4-fluorophenylboronic acid and bromobenzene in the presence of a palladium catalyst.

    Introduction of the Ethanamine Group: The resulting 4’-fluorobiphenyl can then be subjected to a Friedel-Crafts alkylation reaction with ethylamine in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(4’-Fluorobiphenyl-4-yl)ethanamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Types of Reactions:

    Oxidation: 2-(4’-Fluorobiphenyl-4-yl)ethanamine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.

    Substitution: The fluorine atom on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(4’-Fluorobiphenyl-4-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

    4-Fluoroamphetamine: A structurally similar compound with stimulant properties.

    4-Fluorobenzylamine: Another related compound with a similar biphenyl structure but different functional groups.

Uniqueness: 2-(4’-Fluorobiphenyl-4-yl)ethanamine is unique due to its specific combination of a fluorinated biphenyl structure and an ethanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16/h1-8H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGNLHTXAISWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397646
Record name 2-[4-(4-fluorophenyl)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910382-47-7
Record name 2-[4-(4-fluorophenyl)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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